molecular formula C13H8ClNO2 B3347365 6-Chloro-2-hydroxyacridin-9(10H)-one CAS No. 13365-56-5

6-Chloro-2-hydroxyacridin-9(10H)-one

Cat. No.: B3347365
CAS No.: 13365-56-5
M. Wt: 245.66 g/mol
InChI Key: HMIKLYVRZNKJQA-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxyacridin-9(10H)-one (CAS: 13365-56-5) is an acridinone derivative characterized by a chloro substituent at the 6-position and a hydroxy group at the 2-position of the acridine backbone. Acridinones are known for their biological activities, including antitumor, antimicrobial, and fluorescence properties . The hydroxy and chloro substituents in this compound may influence its solubility, intermolecular interactions, and electronic properties, making it distinct from simpler acridinones.

Properties

IUPAC Name

6-chloro-2-hydroxy-10H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-7-1-3-9-12(5-7)15-11-4-2-8(16)6-10(11)13(9)17/h1-6,16H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIKLYVRZNKJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70777151
Record name 6-Chloro-2-hydroxyacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13365-56-5
Record name 6-Chloro-2-hydroxyacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70777151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-hydroxyacridin-9(10H)-one typically involves the chlorination of 2-hydroxyacridin-9(10H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained to avoid decomposition of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-hydroxyacridin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 6-Chloro-2-oxoacridin-9(10H)-one.

    Reduction: 2-Hydroxyacridin-9(10H)-one.

    Substitution: 6-Methoxy-2-hydroxyacridin-9(10H)-one (if methoxide is used).

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
Research indicates that derivatives of acridone, including 6-chloro-2-hydroxyacridin-9(10H)-one, exhibit significant antimalarial properties. A study highlighted the compound's effectiveness against Plasmodium falciparum, demonstrating its potential as a lead compound for developing new antimalarial drugs. The structure-activity relationship (SAR) studies revealed that modifications to the acridone scaffold can enhance efficacy and reduce toxicity, making it a promising candidate for further clinical development .

Anticancer Properties
The planar structure of acridones allows them to intercalate into DNA, which is crucial for their anticancer activity. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Biological Research

Antimicrobial and Antiviral Activities
The biological activities of this compound extend beyond antimalarial and anticancer effects. It has demonstrated antimicrobial properties against several bacterial strains and antiviral activities against specific viruses. These findings position the compound as a valuable lead in drug discovery for infectious diseases .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of acridone derivatives, including this compound. These compounds have shown promise in models of neurodegenerative diseases such as Alzheimer's disease, where they may inhibit cholinesterase activity and reduce oxidative stress .

Material Science

Fluorescent Dyes
Due to its unique chemical properties, this compound is also utilized in material science as a fluorescent dye. Its ability to emit light upon excitation makes it suitable for applications in bioimaging and as a tagging agent in biochemical assays .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimalarialEffective against P. falciparum
AnticancerInduces apoptosis in cancer cells
AntimicrobialActive against various bacteria
AntiviralEffective against specific viruses
NeuroprotectiveInhibits cholinesterase activity

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationObserved EffectReference
Hydroxyl group at position 2Increased solubility and bioactivity
Chlorine substitution at position 6Enhanced antimalarial activity

Mechanism of Action

The mechanism of action of 6-Chloro-2-hydroxyacridin-9(10H)-one would depend on its specific application. In biological systems, it might interact with DNA or proteins, leading to inhibition of cellular processes. The chlorine and hydroxyl groups could play a role in binding to molecular targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

The biological and physicochemical properties of acridinones are highly dependent on substituent positions and types. Below is a comparative analysis of 6-Chloro-2-hydroxyacridin-9(10H)-one with key analogs:

Table 1: Structural and Physical Properties of Selected Acridinones
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP<sup>a</sup> Key Applications/Properties
This compound 6-Cl, 2-OH C₁₃H₈ClNO₂ 241.66 Not reported ~2.4<sup>b</sup> Potential fluorescence, drug scaffold
2-Chloroacridin-9(10H)-one 2-Cl C₁₃H₈ClNO 229.66 Not reported 2.98 Fluorescent probes, herbicidal activity
7-Chloro-1,3-diphenyl-dihydroacridin-9(10H)-one 7-Cl, 1,3-diphenyl C₂₅H₁₈ClNO 383.87 275–276 ~3.5<sup>c</sup> Synthetic intermediate
6,8-Dichloro-1,3-diphenyl-dihydroacridin-9(10H)-one 6,8-Cl, 1,3-diphenyl C₂₅H₁₇Cl₂NO 418.32 199–200 ~4.0<sup>c</sup> Lower melting point due to dichloro substitution
10-(2-Hydroxyethyl)acridin-9(10H)-one 10-(2-hydroxyethyl) C₁₅H₁₃NO₂ 239.27 Not reported 1.94 Strong hydrogen bonding, higher melting point
3,6-Dichloro-10-methylacridin-9(10H)-one 3,6-Cl, 10-CH₃ C₁₄H₉Cl₂NO 278.13 Not reported ~3.8 Structural rigidity for materials

<sup>a</sup> LogP values estimated via computational methods (XLOGP3 or similar).
<sup>b</sup> Predicted based on analog data in .
<sup>c</sup> Estimated using substituent contribution models.

Key Findings from Comparative Studies

Substituent Position Effects: Chloro Position: The 6-chloro substituent in this compound may confer distinct electronic effects compared to 2-chloro or 7-chloro analogs. For example, 2-Chloroacridin-9(10H)-one exhibits strong fluorescence due to the electron-withdrawing Cl at the 2-position , whereas the 6-position may alter conjugation pathways. Hydroxy vs.

Biological Activity: Herbicidal Activity: 2-Chloroacridin-9(10H)-one demonstrates herbicidal effects against Amaranthus species, while this compound's bioactivity remains underexplored but is hypothesized to differ due to substituent positions . Antitumor Potential: Analogous 10-benzylideneanthracen-9(10H)-ones with chloro substituents show antitumor activity, suggesting that this compound could be a candidate for similar studies .

Physical Properties: Melting Points: Dichloro-substituted analogs (e.g., 6,8-Dichloro-1,3-diphenyl-dihydroacridin-9(10H)-one) exhibit lower melting points (199–200°C) than mono-chloro derivatives (275–276°C), likely due to disrupted crystal packing . Hydrogen Bonding: The 2-hydroxy group in this compound may facilitate stronger intermolecular hydrogen bonding compared to non-hydroxylated analogs, as seen in 10-(2-hydroxyethyl)acridin-9(10H)-one .

Q & A

Q. Which advanced characterization techniques resolve ambiguities in acridinone structural elucidation?

  • Methodology : Single-crystal X-ray diffraction confirms tautomeric forms (e.g., 9-hydroxyacridine vs. acridinone). Solid-state NMR and time-dependent DFT calculations predict charge-transfer transitions in TADF materials, validated by transient absorption spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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